(2S,3S)-2,3-Dihydroxy-N,N'-bis(prop-2-enyl)butanediamide (2S,3S)-2,3-Dihydroxy-N,N'-bis(prop-2-enyl)butanediamide
Brand Name: Vulcanchem
CAS No.: 58477-85-3
VCID: VC0213115
InChI: InChI=1S/C10H16N2O4/c1-3-5-11-9(15)7(13)8(14)10(16)12-6-4-2/h3-4,7-8,13-14H,1-2,5-6H2,(H,11,15)(H,12,16)/t7-,8+
SMILES: C=CCNC(=O)C(C(C(=O)NCC=C)O)O
Molecular Formula: C10H16N2O4
Molecular Weight: 228.24 g/mol

(2S,3S)-2,3-Dihydroxy-N,N'-bis(prop-2-enyl)butanediamide

CAS No.: 58477-85-3

Reference Standards

VCID: VC0213115

Molecular Formula: C10H16N2O4

Molecular Weight: 228.24 g/mol

(2S,3S)-2,3-Dihydroxy-N,N'-bis(prop-2-enyl)butanediamide - 58477-85-3

CAS No. 58477-85-3
Product Name (2S,3S)-2,3-Dihydroxy-N,N'-bis(prop-2-enyl)butanediamide
Molecular Formula C10H16N2O4
Molecular Weight 228.24 g/mol
IUPAC Name (2R,3S)-2,3-dihydroxy-N,N'-bis(prop-2-enyl)butanediamide
Standard InChI InChI=1S/C10H16N2O4/c1-3-5-11-9(15)7(13)8(14)10(16)12-6-4-2/h3-4,7-8,13-14H,1-2,5-6H2,(H,11,15)(H,12,16)/t7-,8+
Standard InChIKey ZRKLEAHGBNDKHM-OCAPTIKFSA-N
Isomeric SMILES C=CCNC(=O)[C@@H]([C@@H](C(=O)NCC=C)O)O
SMILES C=CCNC(=O)C(C(C(=O)NCC=C)O)O
Canonical SMILES C=CCNC(=O)C(C(C(=O)NCC=C)O)O
Synonyms N,N'-diallyltartardiamide
PubChem Compound 6994945
Last Modified Dec 23 2021
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